molecular formula C17H24N6O2 B6020320 1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)urea

1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)urea

Cat. No.: B6020320
M. Wt: 344.4 g/mol
InChI Key: FYICEMSUTPCIOP-UHFFFAOYSA-N
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Description

1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)urea typically involves multiple steps, starting with the preparation of the oxane and tetrazole intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

  • Synthetic Routes

      Step 1: Synthesis of the oxane intermediate by reacting 2,2-dimethyl-4-phenyl-1,3-dioxane with an appropriate alkylating agent.

      Step 2: Preparation of the tetrazole intermediate through the cyclization of an azide with a nitrile compound.

      Step 3: Coupling of the oxane and tetrazole intermediates using a suitable coupling reagent such as carbodiimide to form the final urea derivative.

  • Industrial Production Methods

    • Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This approach can enhance the efficiency and safety of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the oxane or tetrazole rings are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced analogs with hydrogenated functional groups.
  • Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)urea can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)thiourea
    • 1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)carbamate
  • Uniqueness

    • The presence of both oxane and tetrazole rings in the same molecule provides unique structural and functional properties.
    • The compound’s ability to undergo diverse chemical reactions makes it a versatile building block for various applications.

Properties

IUPAC Name

1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-16(2)12-17(9-11-25-16,13-6-4-3-5-7-13)8-10-18-15(24)19-14-20-22-23-21-14/h3-7H,8-12H2,1-2H3,(H3,18,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYICEMSUTPCIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CCNC(=O)NC2=NNN=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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